molecular formula C8H19Cl2N3O B6274060 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1176419-86-5

2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B6274060
CAS RN: 1176419-86-5
M. Wt: 244.2
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Piperazine compounds are generally stable and have relatively high melting points .

Scientific Research Applications

DNA Interaction and Cellular Staining

Piperazine derivatives, such as Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These derivatives are used extensively as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and in analyzing nuclear DNA content via flow cytometry. Such applications highlight their importance in genetic research and cytology (Issar & Kakkar, 2013).

Behavioral Pharmacology

Specific piperazine derivatives have been explored for their potential in treating anxiety and affective disorders. For example, studies on AR-A000002, a selective 5-hydroxytryptamine1B antagonist, indicate its utility in the treatment of both anxiety and depression, showcasing the therapeutic potential of these compounds in neuroscience (Hudzik et al., 2003).

Environmental Toxicology and Biodegradation

The environmental impact and biodegradation of herbicides like 2,4-D have been thoroughly reviewed, highlighting the role of microorganisms in the degradation process. This research is critical for understanding the environmental fate of such chemicals and developing strategies to mitigate their impact (Magnoli et al., 2020).

Development of Synthetic Pathways

Enaminoketones and enaminonitriles, related to piperazine derivatives, are versatile synthetic intermediates for the synthesis of various heterocycles. These compounds have facilitated the development of new synthetic pathways, contributing to advancements in medicinal chemistry and drug development (Negri et al., 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride involves the reaction of 4-methylpiperazine with methylamine followed by the addition of ethyl chloroacetate. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "4-methylpiperazine", "methylamine", "ethyl chloroacetate", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: 4-methylpiperazine is reacted with excess methylamine in diethyl ether to yield 1-(4-methylpiperazin-1-yl)methanamine.", "Step 2: Ethyl chloroacetate is added to the reaction mixture and stirred at room temperature for several hours to yield 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one.", "Step 3: The product from step 2 is hydrolyzed with hydrochloric acid and heated to reflux for several hours. The resulting mixture is then cooled and the pH is adjusted to basic using sodium hydroxide.", "Step 4: The product is extracted with diethyl ether and the organic layer is dried over anhydrous sodium sulfate. The solvent is then evaporated to yield 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride." ] }

CAS RN

1176419-86-5

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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